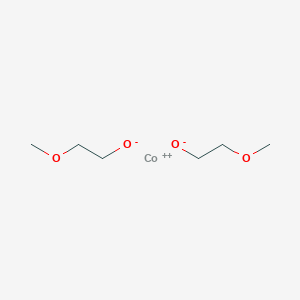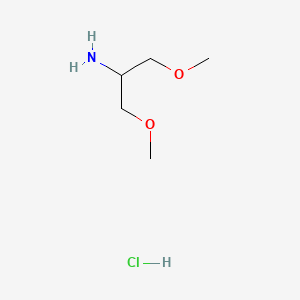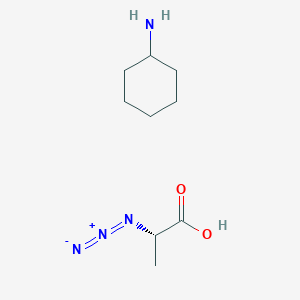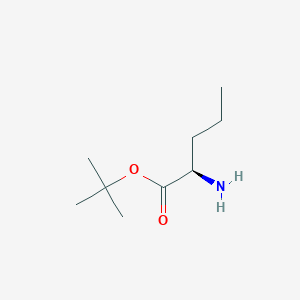
N-ISO-PROPYL-D7-ACRYLAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ISO-PROPYL-D7-ACRYLAMIDE is a stable isotope-labeled compound with the molecular formula C6H4D7NO and a molecular weight of 120.2 g/mol . It is a derivative of N-isopropylacrylamide, where seven hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a reference standard and in various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ISO-PROPYL-D7-ACRYLAMIDE can be synthesized through a sol-gel method involving the polymerization of N-isopropylacrylamide with deuterated reagents . The process typically involves the use of alkoxysilanes as precursors, which react with the organic monomer via free radical polymerization. The reaction conditions include controlled temperature, the presence of initiators like ammonium persulfate, and the use of solvents such as water and acetone .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization techniques, often utilizing high internal phase emulsion polymerization (HIPE) to achieve a highly interconnected porous structure . This method ensures uniform pore distribution and mechanical stability, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-ISO-PROPYL-D7-ACRYLAMIDE undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium persulfate as an initiator for polymerization, tetramethylethylenediamine (TMEDA) as a catalyst, and solvents like water, acetone, and phenol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization reactions typically yield poly(N-isopropylacrylamide) hydrogels, which exhibit unique thermal and mechanical properties .
Applications De Recherche Scientifique
N-ISO-PROPYL-D7-ACRYLAMIDE has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-ISO-PROPYL-D7-ACRYLAMIDE is primarily based on its thermo-responsive properties. At temperatures below its lower critical solution temperature (LCST) of around 32°C, the polymer remains in a swollen, hydrated state. When the temperature exceeds the LCST, the polymer undergoes a phase transition to a collapsed, dehydrated state . This property is exploited in various applications, such as controlled drug release and tissue engineering .
Comparaison Avec Des Composés Similaires
N-ISO-PROPYL-D7-ACRYLAMIDE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
N-isopropylacrylamide: The non-deuterated version, widely used in the synthesis of thermo-responsive polymers.
Poly(N-isopropylacrylamide): A polymer form used in hydrogels and smart materials.
N-vinyl pyrrolidone: Another monomer used in the synthesis of hydrogels with enhanced hydrophilicity.
These compounds share similar thermo-responsive properties but differ in their specific applications and molecular structures.
Propriétés
Numéro CAS |
1219803-32-3 |
|---|---|
Formule moléculaire |
C6H4D7NO |
Poids moléculaire |
120.2007724 |
Synonymes |
N-ISO-PROPYL-D7-ACRYLAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)
